Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage, which connects two cyclic structures, resulting in a rigid and three-dimensional configuration. The presence of the diethylamino and methoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process optimization includes the selection of cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The reaction conditions are meticulously controlled to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to biological receptors, while the methoxy group can influence the compound’s electronic properties. The spiro structure provides rigidity, enhancing its stability and interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic electronics.
Spiro[benzo[c]fluorene-7,9’-xanthene]: Utilized in the synthesis of advanced materials.
Uniqueness
Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- stands out due to its specific functional groups and spiro structure, which confer unique chemical and physical properties
Properties
CAS No. |
71463-70-2 |
---|---|
Molecular Formula |
C29H25NO4 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
10'-(diethylamino)-5'-methoxyspiro[2-benzofuran-3,7'-benzo[c]xanthene]-1-one |
InChI |
InChI=1S/C29H25NO4/c1-4-30(5-2)18-14-15-23-26(16-18)33-27-20-11-7-6-10-19(20)25(32-3)17-24(27)29(23)22-13-9-8-12-21(22)28(31)34-29/h6-17H,4-5H2,1-3H3 |
InChI Key |
NSBWOAPPZAYBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C6=CC=CC=C6C(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.